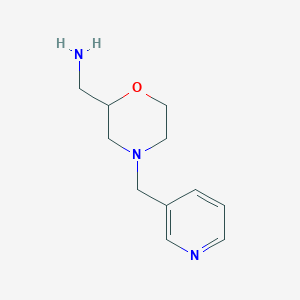
C-(4-PYRIDIN-3-YLMETHYL-MORPHOLIN-2-YL)-METHYLAMINE TRIHYDROCHLORIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
C-(4-PYRIDIN-3-YLMETHYL-MORPHOLIN-2-YL)-METHYLAMINE TRIHYDROCHLORIDE is an organic compound that belongs to the class of heterocyclic compounds. It features a morpholine ring substituted with a pyridine moiety, making it a versatile scaffold in medicinal chemistry and drug design. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of C-(4-PYRIDIN-3-YLMETHYL-MORPHOLIN-2-YL)-METHYLAMINE TRIHYDROCHLORIDE typically involves the reaction of pyridine derivatives with morpholine under specific conditions. One common method involves the nucleophilic substitution reaction where a pyridine derivative is reacted with morpholine in the presence of a suitable base and solvent . The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
化学反応の分析
Types of Reactions
C-(4-PYRIDIN-3-YLMETHYL-MORPHOLIN-2-YL)-METHYLAMINE TRIHYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, bases, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products Formed
科学的研究の応用
C-(4-PYRIDIN-3-YLMETHYL-MORPHOLIN-2-YL)-METHYLAMINE TRIHYDROCHLORIDE has several scientific research applications:
作用機序
The mechanism of action of C-(4-PYRIDIN-3-YLMETHYL-MORPHOLIN-2-YL)-METHYLAMINE TRIHYDROCHLORIDE involves its interaction with specific molecular targets. For instance, it has been identified as a relevant scaffold for protein kinase inhibition, where the planarity of the heterocyclic system is essential for maintaining inhibitory potency. The compound’s derivatives can also inhibit collagen synthesis by inactivating hepatic stellate cells, which are responsible for collagen production in liver fibrosis.
類似化合物との比較
Similar Compounds
1-[(2S)-4-(5-Bromo-1H-pyrazolo[3,4-b]pyridin-4-yl)morpholin-2-yl]methanamine: This compound features a pyrazolopyridine skeleton and is used in similar biological applications.
1-[(2S)-4-(5-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)morpholin-2-yl]methanamine: Contains a phenylpyridine moiety and is also explored for its biological activities.
Uniqueness
C-(4-PYRIDIN-3-YLMETHYL-MORPHOLIN-2-YL)-METHYLAMINE TRIHYDROCHLORIDE is unique due to its specific combination of a morpholine ring and a pyridine moiety, which provides a versatile scaffold for various chemical modifications and biological applications. Its ability to inhibit protein kinases and collagen synthesis makes it a valuable compound in medicinal chemistry and drug development.
特性
IUPAC Name |
[4-(pyridin-3-ylmethyl)morpholin-2-yl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c12-6-11-9-14(4-5-15-11)8-10-2-1-3-13-7-10/h1-3,7,11H,4-6,8-9,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIOOMKNYJHSZRZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=CN=CC=C2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00585726 |
Source


|
| Record name | 1-{4-[(Pyridin-3-yl)methyl]morpholin-2-yl}methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141815-43-2 |
Source


|
| Record name | 1-{4-[(Pyridin-3-yl)methyl]morpholin-2-yl}methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














